Fmoc-D-Pro-OH (CAS 101555-62-8) is an N-terminally protected derivative of D-proline, a non-proteinogenic amino acid. Its core function is to serve as a structural building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] The defining features of this compound are the D-chiral center and the cyclic pyrrolidine side chain, which together impart significant conformational rigidity. This rigidity is leveraged by chemists to control the secondary structure of synthetic peptides, often to enhance biological stability or to mimic specific structural motifs like β-turns.[3] Its use is indicated in applications where precise stereochemical control is necessary to achieve a target peptide's desired structure and function.
Substituting Fmoc-D-Pro-OH with its L-enantiomer, Fmoc-L-Pro-OH, is fundamentally incompatible with synthesis goals requiring D-stereochemistry, as it inverts the chiral center and leads to a completely different peptide with altered conformation and biological properties.[4][5] For example, a D-Pro-L-Pro sequence is known to nucleate specific β-hairpin turns that an L-Pro-L-Pro sequence would not.[6] Replacing Fmoc-D-Pro-OH with Boc-D-Pro-OH is a process-level substitution, not a direct drop-in. It necessitates a switch from a base-labile Fmoc SPPS strategy to an acid-labile Boc strategy, requiring different deprotection reagents (e.g., piperidine vs. TFA), orthogonal side-chain protecting groups, and potentially different solvents and coupling conditions, impacting the entire synthesis workflow.[7][8] Therefore, for applications dependent on D-proline's specific structural or stability contributions, these alternatives are not functionally interchangeable.
The incorporation of a D-proline residue is a well-established method for promoting specific reverse turns in peptide backbones. In a study designing linear analogues of the antimicrobial peptide Protegrin-1 (PG-1), placing D-proline at the i+1 position of the turn sequence was a key design feature intended to promote a stable Type II' β-turn.[1] This contrasts with L-proline, which typically favors Type I β-turns. The resulting linear peptide, lacking the native disulfide bonds but containing the D-proline-induced turn, retained potent antimicrobial activity, demonstrating that the specific D-amino acid conformation can successfully replace other structural stabilization methods.
| Evidence Dimension | Conformational Control |
| Target Compound Data | Incorporation of D-Proline at the turn's i+1 position promotes a stable Type II' β-turn. |
| Comparator Or Baseline | L-Proline, which favors Type I turns, or native PG-1 which uses disulfide bonds for stability. |
| Quantified Difference | Not directly quantified in this study, but the D-Pro-containing linear peptide achieved antimicrobial potency comparable to disulfide-stabilized native peptides. |
| Conditions | Aqueous solution structure of linear Protegrin-1 analogues. |
For creating peptides with defined, stable secondary structures for receptor binding or other structure-dependent functions, the specific D-stereochemistry is a non-negotiable design element.
A primary procurement driver for D-amino acids is the creation of peptides with enhanced stability against enzymatic degradation. Most endogenous proteases are stereospecific for L-amino acids, making peptides containing D-amino acids poor substrates.[1] In a study on a defensin-derived peptide, a sequence containing a D-Pro-L-Pro turn motif exhibited high serum stability, with 50% of the peptide remaining after 48 hours.[9] This level of stability is significantly higher than what is typically observed for unmodified, all-L-amino acid peptides of similar size, which are often degraded on a timescale of minutes to hours. The use of Fmoc-D-Pro-OH is therefore a direct precursor choice for improving the pharmacokinetic profile of peptide drug candidates.
| Evidence Dimension | Serum Stability (Half-life) |
| Target Compound Data | A peptide containing a D-Pro-L-Pro turn showed 50% remaining after 48 hours in serum. |
| Comparator Or Baseline | Typical all-L-amino acid peptides, which generally have much shorter serum half-lives. |
| Quantified Difference | Qualitatively significant increase in stability from a baseline of minutes/hours to a 48-hour time point. |
| Conditions | Ex vivo serum stability assay. |
This evidence directly supports the procurement of Fmoc-D-Pro-OH for programs aiming to develop peptide therapeutics with viable in vivo half-lives, a critical parameter for drug efficacy.
The choice between Fmoc and Boc protecting groups is a primary process decision in peptide synthesis. Fmoc-D-Pro-OH is integral to the Fmoc/tBu strategy, which relies on base-labile deprotection of the α-amino group (typically with piperidine). This is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt), which are removed in the final cleavage step with strong acid (e.g., TFA).[1][9] The comparator, Boc-D-Pro-OH, uses an acid-labile Boc group, requiring graduated acid lability for the entire synthesis (mild acid for deprotection, strong acid for final cleavage). The Fmoc strategy is often preferred for its milder deprotection conditions, which can be advantageous for synthesizing peptides with acid-sensitive residues or for preparing protected peptide fragments.[6]
| Evidence Dimension | Deprotection Chemistry |
| Target Compound Data | Base-labile Fmoc group, removed with piperidine. |
| Comparator Or Baseline | Boc-D-Pro-OH, which has an acid-labile Boc group removed with TFA. |
| Quantified Difference | N/A (Qualitative difference in chemical strategy). |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) workflow. |
A buyer committed to an Fmoc-based synthesis workflow for reasons of chemical compatibility, automation, or downstream processing cannot substitute with a Boc-protected amino acid without redeveloping the entire process.
For projects focused on converting a bioactive L-peptide lead into a viable drug candidate, incorporating D-proline is a key strategy to block protease cleavage sites. This enhances serum half-life and improves the overall pharmacokinetic profile, making Fmoc-D-Pro-OH a required precursor for these specific modifications.[1][9]
When the research goal is to create peptides that mimic a specific protein secondary structure, such as a β-hairpin, Fmoc-D-Pro-OH is used to nucleate specific turn types (e.g., Type II'). This provides conformational stability without requiring other constraints like disulfide bridges, making it essential for structure-activity relationship studies and the design of receptor-specific agonists or antagonists.[6]
In the field of synthetic biology, Fmoc-D-Pro-OH is an indispensable component for the total synthesis of D-proteins ('mirror-image' proteins). These D-proteins are completely resistant to natural proteases and do not elicit an immune response, offering unique potential for long-acting therapeutics and diagnostics. A D-polymerase, for instance, was synthesized using D-amino acids to enable mirror-image PCR.[2]